molecular formula C4H8ClNO B1581609 2-Chlorobutyramide CAS No. 7462-73-9

2-Chlorobutyramide

Cat. No.: B1581609
CAS No.: 7462-73-9
M. Wt: 121.56 g/mol
InChI Key: VJIOSCMTZVXQQU-UHFFFAOYSA-N
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Description

2-Chlorobutyramide: is an organic compound with the molecular formula C₄H₈ClNO and a molecular weight of 121.565 g/mol . It is a derivative of butyramide, where one of the hydrogen atoms on the butyramide molecule is replaced by a chlorine atom. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 2-Chlorobutyric Acid: One common method for synthesizing 2-Chlorobutyramide involves the reaction of 2-chlorobutyric acid with ammonia or an amine.

    From 2-Chlorobutanoyl Chloride: Another method involves the reaction of 2-chlorobutanoyl chloride with ammonia.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

    2-Bromobutyramide: Similar to 2-Chlorobutyramide but with a bromine atom instead of chlorine.

    2-Fluorobutyramide: Contains a fluorine atom instead of chlorine.

    2-Iodobutyramide: Contains an iodine atom instead of chlorine.

Uniqueness of this compound: this compound is unique due to its balance of reactivity and stability. The chlorine atom provides a good leaving group for substitution reactions while maintaining the compound’s overall stability. This makes it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

2-chlorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIOSCMTZVXQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322844
Record name 2-CHLOROBUTYRAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-73-9
Record name 7462-73-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-CHLOROBUTYRAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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